molecular formula C8H14N2O B8018217 1-(1-ethoxyethyl)-4-methyl-1H-pyrazole

1-(1-ethoxyethyl)-4-methyl-1H-pyrazole

Cat. No.: B8018217
M. Wt: 154.21 g/mol
InChI Key: GAPRVRNAJGHFFY-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-4-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 4-position and a 1-ethoxyethyl group at the 1-position. This compound is of significant interest in synthetic chemistry due to its versatility as a building block for pharmaceuticals, catalysts, and advanced materials. Its structure allows for further functionalization via cross-coupling reactions, such as Sonogashira coupling, as demonstrated in its synthesis from 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole (yield: 69.7%) . The ethoxyethyl group enhances solubility in organic solvents and modulates steric and electronic properties, making it valuable in medicinal chemistry for drug candidates like JAK inhibitors .

Properties

IUPAC Name

1-(1-ethoxyethyl)-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-11-8(3)10-6-7(2)5-9-10/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPRVRNAJGHFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of 1-(1-Ethoxyethyl)-4-methyl-1H-pyrazole and Related Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Reactivity Reference ID
1-(1-Ethoxyethyl)-4-methyl-1H-pyrazole C₈H₁₄N₂O ~154.21* 1-(Ethoxyethyl), 4-methyl Suzuki coupling intermediates, JAK inhibitors
1-Ethyl-4-methyl-1H-pyrazole C₆H₁₀N₂ 110.16 1-Ethyl, 4-methyl Ligand in coordination chemistry
1-(3-Chloropropyl)-4-methyl-1H-pyrazole C₇H₁₁ClN₂ 158.63 1-(Chloropropyl), 4-methyl Alkylation agent in organic synthesis
1-(1-Methoxyethyl)-1H-pyrazole C₆H₁₀N₂O 126.16 1-(Methoxyethyl) Solubility studies, intermediates
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride C₇H₁₂N₂·2HCl 213.12 1-(Azetidinyl), 4-methyl Pharmaceutical intermediates

*Calculated based on structural similarity to iodinated analogue ().

Research Findings and Data Highlights

  • Synthetic Efficiency: The Sonogashira reaction of 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole achieves a 69.7% yield under optimized conditions (ethyl acetate/hexane eluent) .
  • Pharmaceutical Relevance : The boronic ester derivative (CAS: 1029716-44-6) is a key intermediate in baricitinib synthesis, highlighting the compound’s industrial scalability .
  • Catalytic Performance : While 1-(difluoroboranyl)-4-methyl-1H-pyrazole in MOFs shows superior FLP activity for CO₂ reduction, 1-(1-ethoxyethyl)-4-methyl-1H-pyrazole derivatives are preferred for their stability in organic solvents .

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